Perfluorohexanesulfonic acid

Description

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

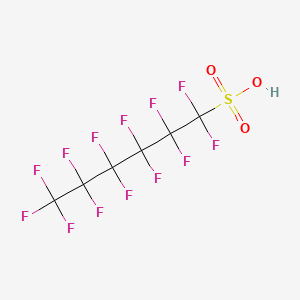

Molecular Formula |

C6F13SO3H, C6HF13O3S | |

| Record name | PFHxS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040150 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

238-239 °C | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.841 g/cu cm | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

355-46-4 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of Perfluorohexanesulfonic Acid (PFHxS)

An In-Depth Technical Guide to the Synthesis of Perfluorohexanesulfonic Acid (PFHxS)

Perfluorohexanesulfonic acid (PFHxS), a six-carbon member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound of significant industrial and environmental interest.[1] Characterized by a fully fluorinated six-carbon chain attached to a sulfonic acid functional group, its structure imparts exceptional chemical and thermal stability. This stability, a direct result of the strength of the carbon-fluorine bond, has made PFHxS and its derivatives historically valuable as surfactants, mist suppressants in metal plating, and as components in aqueous film-forming foams (AFFF) for firefighting.[1][2]

However, the same properties that make these compounds commercially useful also contribute to their extreme persistence in the environment.[1] PFHxS is now recognized as a widespread environmental contaminant, exhibiting properties of long-range transport and bioaccumulation.[1] Consequently, understanding its synthesis pathways is not only crucial for industrial chemistry but also for environmental science, toxicology, and the development of remediation strategies. This guide provides a detailed examination of the core synthetic methodologies for producing PFHxS, with a focus on the underlying chemical principles and process parameters for a scientific audience.

Primary Synthesis Pathway: Electrochemical Fluorination (ECF)

The dominant and historically most significant industrial method for synthesizing PFHxS is Electrochemical Fluorination (ECF), often referred to as the Simons process.[2][3][4] This electrosynthesis approach was pioneered in the 1930s and extensively utilized for the production of various perfluorinated compounds, including perfluoroalkanesulfonyl fluorides, which are the direct precursors to perfluoroalkanesulfonic acids.[4][5]

Causality and Mechanism of ECF

The ECF process does not involve the direct reaction of elemental fluorine with the hydrocarbon substrate. Instead, it relies on the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (AHF).[4] The choice of a nickel anode is critical; during an initial "induction period," a layer of high-valence nickel fluoride (e.g., NiF₃) forms on the anode surface.[6][7] This nickel fluoride layer acts as the primary fluorinating agent, mediating the transfer of fluorine from the AHF electrolyte to the organic substrate.[7] This heterogeneous process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.[7]

The overall reaction for the synthesis of the key intermediate, perfluorohexanesulfonyl fluoride (PFHxSF), from hexanesulfonyl chloride is:

C₆H₁₃SO₂Cl + 14 HF → C₆F₁₃SO₂F + HCl + H₂[5]

The requirement for anhydrous HF is absolute, as the presence of water would interfere with the electrochemical process, leading to undesired side reactions and corrosion.[4] The process is known to be somewhat indiscriminate, leading to a mixture of linear and branched isomers, as well as chain-shortening reactions.[3][8] This lack of specificity is why PFHxS is a common and significant impurity in the production of its longer-chain homolog, perfluorooctanesulfonic acid (PFOS).[1][5][8]

Experimental Protocol: Simons Electrochemical Fluorination

The following protocol is a representative summary of the Simons ECF process for producing perfluorohexanesulfonyl fluoride (PFHxSF), the precursor to PFHxS.

1. Cell Preparation:

- An electrochemical cell, typically constructed from materials resistant to hydrogen fluoride (e.g., Monel or steel), is equipped with a pack of alternating nickel anodes and cathodes.

- The cell is fitted with a reflux condenser, a feed inlet for the organic substrate, and an outlet for gaseous byproducts (primarily hydrogen).

- The system must be scrupulously dried to remove any traces of water.

2. Electrolysis:

- The cell is charged with anhydrous hydrogen fluoride (AHF) to serve as both the solvent and the fluorine source.[4]

- The organic starting material, typically hexanesulfonyl chloride or hexanesulfonyl fluoride, is continuously or batch-wise fed into the cell.[2]

- A direct current is applied, maintaining a cell potential between 4.5 and 7.0 volts.[5] The temperature is typically kept low (e.g., 0-20 °C) to manage the exothermic nature of the reaction and minimize AHF evaporation.

3. Product Separation:

- The perfluorinated product (PFHxSF) is immiscible with and denser than the AHF electrolyte. It collects at the bottom of the cell and can be drained off periodically.

- Gaseous products, including hydrogen gas and any volatile fluorocarbons, exit through the top of the cell.[6]

4. Hydrolysis to PFHxS:

- The collected perfluorohexanesulfonyl fluoride (C₆F₁₃SO₂F) is carefully reacted with an aqueous alkaline solution (e.g., potassium hydroxide) to hydrolyze the sulfonyl fluoride group.

- This reaction forms the potassium salt of perfluorohexanesulfonic acid (C₆F₁₃SO₃K).

- The resulting salt solution is then acidified (e.g., with sulfuric acid) and purified, often by distillation, to yield the final perfluorohexanesulfonic acid (C₆F₁₃SO₃H).[2]

Process Data & Yields

| Parameter | Value / Observation | Rationale / Causality | Citation |

| Starting Material | Hexanesulfonyl Chloride/Fluoride | The sulfonyl halide group is stable under ECF conditions, unlike a sulfonic acid group. | [5][9] |

| Anode Material | Nickel | Forms the high-valence nickel fluoride mediating species essential for fluorination. | [6][7][10] |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (AHF) | Excellent solvent for the substrate and electrolyte; provides the fluorine atoms. | [4][5] |

| Cell Potential | 4.5 - 7.0 V | Provides the necessary energy for the electrochemical oxidation and fluorination to occur. | [5] |

| Reported Yield (PFHxSF) | ~36% | Yield decreases with increasing carbon chain length; subject to side reactions. | [5] |

| Key Byproducts | Branched isomers, shorter-chain perfluoroalkanesulfonyl fluorides | ECF can cause carbon-carbon bond cleavage and molecular rearrangement. | [3][5] |

ECF Workflow Diagram

Caption: Workflow for PFHxS synthesis via the Simons ECF process.

Alternative Synthesis Pathway: Telomerization

An alternative route to perfluoroalkanesulfonic acids involves telomerization, a process that builds the perfluoroalkyl chain to the desired length.[3] This method offers potentially greater control over the final chain length compared to the ECF process. The synthesis of PFHxS via this route is a multi-step process beginning with the formation of a perfluorohexyl iodide (PFHxI) telogen.

Causality and Mechanism of Telomerization

The core of this pathway is the controlled radical addition of a shorter perfluoroalkyl iodide (the "telogen," e.g., perfluoroethyl iodide) to multiple units of tetrafluoroethylene (TFE, the "taxogen"). This chain-growth reaction is terminated by iodine transfer, resulting in a longer-chain perfluoroalkyl iodide.

Step 1: Telogen Formation (Perfluorohexyl Iodide Synthesis) Perfluorohexyl iodide (C₆F₁₃I) is synthesized by reacting a shorter perfluoroalkyl iodide, like perfluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE). This reaction is typically initiated thermally or with a radical initiator.

C₂F₅I + 2 CF₂=CF₂ → C₆F₁₃I

Step 2: Radical Addition to a Functionalized Alkene The synthesized perfluorohexyl iodide is then added across the double bond of a molecule containing a precursor to the sulfonate group. A common approach involves a free-radical addition to ethylene, initiated by a reagent like azobisisobutyronitrile (AIBN), to form an intermediate.[11]

C₆F₁₃I + CH₂=CH₂ --(Initiator)--> C₆F₁₃CH₂CH₂I

Step 3: Conversion to the Sulfonic Acid The terminal functional group of the intermediate must then be converted to a sulfonic acid. This is typically achieved through a sequence of reactions, such as substitution of the iodide followed by oxidation of a thiol or other sulfur-containing group to the sulfonic acid.

C₆F₁₃CH₂CH₂I → [Intermediate Steps] → C₆F₁₃CH₂CH₂SO₃H → [Oxidation] → C₆F₁₃SO₃H

This final oxidation step to cleave the ethyl group and form the perfluorinated sulfonic acid is complex and a critical part of the synthesis.

Telomerization Workflow Diagram

Caption: Multi-stage synthesis of PFHxS via the telomerization pathway.

Conclusion

The synthesis of Perfluorohexanesulfonic acid is dominated by the robust and historically established Electrochemical Fluorination (Simons) process. While effective for large-scale production, this method's inherent lack of selectivity results in isomeric mixtures and byproducts, contributing to the presence of PFHxS in other PFAS products. Alternative pathways, such as telomerization, offer a more controlled, step-wise approach to building the perfluorinated chain, potentially yielding a purer product. A thorough understanding of these synthetic routes, their mechanisms, and their limitations is essential for professionals in chemical manufacturing, environmental regulation, and scientific research aimed at addressing the legacy of PFAS contamination.

References

-

Perfluorooctanesulfonic acid - Wikipedia . Wikipedia. [Link]

-

Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734 - PubChem . (n.d.). PubChem. [Link]

- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents. (n.d.).

-

Perfluorohexane sulfonic acid (PFHxS), its salts and PFHxS-related compounds - CSWAB . (n.d.). CSWAB. [Link]

-

Novel Process For Preparation Of Perfluorohexyloctane - Quick Company . (n.d.). Quick Company. [Link]

-

PERFLUOROHEXANE SULFONATE (PFHxS)— SOCIO-ECONOMIC IMPACT, EXPOSURE, AND THE PRECAUTIONARY PRINCIPLE - IPEN.org . (2019, October 1). IPEN. [Link]

-

7. Electrochemical Introduction of Fluorine . (n.d.). Thieme Connect. [Link]

-

Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes - ResearchGate . (2025, August 9). ResearchGate. [Link]

-

Lecture 26 : Electrochemical Fluorination, Sulfonyl Fluorides - YouTube . (2019, May 6). YouTube. [Link]

-

Electrochemical fluorination - Wikipedia . Wikipedia. [Link]

-

Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride - Journal of Electrochemistry . (n.d.). Journal of Electrochemistry. [Link]

Sources

- 1. ipen.org [ipen.org]

- 2. Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. Buy Perfluorohexanesulfonic acid | 355-46-4 [smolecule.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 8. cswab.org [cswab.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Novel Process For Preparation Of Perfluorohexyloctane [quickcompany.in]

Technical Deep Dive: Bioaccumulation and Biomagnification Potential of PFHxS in Ecosystems

[1]

Executive Summary

Perfluorohexane sulfonate (PFHxS) represents a unique toxicokinetic paradox in environmental pharmacology. Unlike classical persistent organic pollutants (POPs) such as PCBs, which are lipophilic and driven by octanol-water partitioning (

While standard aquatic assays often classify PFHxS as having low bioconcentration potential (BCF < 2000), this metric is dangerously misleading for human and terrestrial risk assessment. PFHxS exhibits one of the longest elimination half-lives among all Per- and Polyfluoroalkyl Substances (PFAS) in humans—exceeding PFOS and PFOA in many cohorts—driven by aggressive renal reabsorption via Organic Anion Transporters (OATs). This guide analyzes the mechanistic divergence between aquatic biodilution and terrestrial biomagnification, providing a validated framework for researchers to assess bioaccumulation potential beyond standard regulatory thresholds.

Physicochemical Drivers of Accumulation

The bioaccumulation of PFHxS is not governed by lipid partitioning but by specific protein interactions and membrane transport kinetics.

| Property | Value / Characteristic | Mechanism of Action |

| Chemical Structure | Fully fluorinated tail provides extreme metabolic stability; sulfonate headgroup drives electrostatic interactions. | |

| Solubility | High Water Solubility | Prevents sequestration in adipose tissue; promotes distribution in blood and liver. |

| Protein Binding | >98% Bound | High affinity for Serum Albumin (Site I/II) and Liver Fatty Acid Binding Protein (L-FABP) . |

| Transport | Active Transport | Substrate for OAT1, OAT3, OAT4 , and URAT1 ; dictates renal clearance rates. |

Mechanisms of Bioaccumulation: The "Renal Switch"

The critical differentiator for PFHxS bioaccumulation is the species-specific handling of renal elimination. This phenomenon, which I term the "Renal Switch," explains why fish data cannot be directly extrapolated to mammalian safety.

The Mechanism

-

Filtration: PFHxS is freely filtered at the glomerulus.

-

Reabsorption (Mammals): In humans and monkeys, OAT transporters (specifically OAT4 and URAT1) on the apical membrane of the proximal tubule actively reabsorb PFHxS from urine back into the blood.

-

Secretion (Fish): Teleost fish lack the specific transporter homology for high-affinity reabsorption and instead exhibit net secretion or passive elimination across the gills.

Visualization of the Pathway

The following diagram illustrates the differential transport mechanism that drives biomagnification in mammals versus depuration in fish.

Caption: Comparative renal handling of PFHxS showing active reabsorption in mammals (OAT-mediated) vs. passive elimination in fish.

Trophic Transfer Dynamics

The potential for PFHxS to biomagnify (Trophic Magnification Factor, TMF > 1) is ecosystem-dependent.

Aquatic Ecosystems (TMF < 1)

In water-respiring organisms, PFHxS typically exhibits biodilution or steady-state kinetics.

-

Bioconcentration Factor (BCF): Ranges from 3.6 to 135 L/kg in fish.[1][2] This is significantly below the regulatory bioaccumulation threshold (typically BCF > 2000).

-

Driver: High water solubility allows efficient elimination via gills.

Terrestrial/Air-Breathing Ecosystems (TMF > 1)

In air-breathing food webs (e.g., Lichen -> Caribou -> Wolf, or Soil -> Worm -> Bird), PFHxS behaves as a persistent accumulator.

-

Biomagnification Factor (BMF): Often > 1.0 in predator-prey relationships (e.g., Polar Bear/Seal).

-

Driver: Inability to eliminate via respiration combined with high renal reabsorption conservation.

-

Human Half-Life: Estimated at 5.3 to 8.5 years , significantly longer than PFOA (~2-4 years) and PFOS (~3-5 years) in many populations.

Quantitative Comparison Table

| Metric | Species | Value Range | Interpretation |

| Half-Life ( | Female Rat | ~2 days | Rapid elimination (OAT2 differences). |

| Half-Life ( | Cynomolgus Monkey | ~4 months | Moderate retention. |

| Half-Life ( | Human | 5.3 - 8.5 years | Extreme Bioaccumulation. |

| BCF | Rainbow Trout | 10 - 100 L/kg | Low bioconcentration potential. |

| TMF | Arctic Marine Web | > 1.0 (Mammals) | Biomagnification in air-breathers. |

Experimental Protocols: Validating Bioaccumulation

To assess PFHxS potential accurately, researchers must move beyond standard lipophilic assays. The OECD 305 guideline is the gold standard, but it requires specific modifications for PFAS.

Protocol: Dietary Exposure (Preferred for PFAS)

Due to the surfactant nature of PFHxS, aqueous exposure (flow-through) can lead to bioavailability artifacts (adsorption to tank walls). The dietary method is more environmentally relevant.

Step-by-Step Methodology:

-

Acclimatization: 14 days for test species (e.g., Oncorhynchus mykiss) in flow-through clean water.

-

Spiked Feed Preparation:

-

Dissolve PFHxS in a volatile solvent (methanol).

-

Spray onto commercial fish pellets to achieve target concentration (e.g., 10 µg/g).

-

Evaporate solvent completely (verify with LC-MS/MS).

-

-

Uptake Phase (28 Days):

-

Feed spiked diet at fixed rate (e.g., 1-2% body weight/day).

-

Sample fish at days 0, 1, 3, 7, 14, 28.

-

-

Depuration Phase (28-56 Days):

-

Analysis:

-

Extract tissues (Liver, Muscle, Blood) using Ion-Pairing extraction.

-

Quantify via LC-MS/MS (Negative Electrospray Ionization).

-

Calculate Growth-Corrected Depuration Rate (

).

-

Experimental Workflow Diagram

Caption: Workflow for OECD 305 Dietary Bioaccumulation Test tailored for surfactant-like PFAS.

Implications for Drug Development & Toxicology

For professionals in drug development, the PFHxS case study offers critical "read-across" insights for fluorinated pharmaceutical candidates.

-

The "Fluorine Stability" Trap: Metabolic stability (desired for drugs) can lead to environmental persistence. If a drug candidate possesses a perfluoroalkyl tail >C4, screen for OAT transport affinity early.

-

Protein Binding Assays: Standard plasma protein binding (PPB) assays often underestimate tissue accumulation for PFAS-like structures. Include L-FABP binding assays to predict liver retention.

-

Allometric Scaling Failure: Do not rely on rat half-life data to predict human PK for fluorinated anions. The sex-divergent elimination in rats (females eliminate fast, males slow) and the general rapid elimination in rodents vs. humans can lead to massive underestimation of human accumulation. Monkey data is the minimum viable predictor.

References

-

Burkhard, L.P. (2021). Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per‐ and Polyfluoroalkyl Substances Across Aquatic Species.[1][2][6][7] Environmental Toxicology and Chemistry.[1][2][6][8][9] [6]

-

Li, Y., et al. (2018). Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water. Occupational and Environmental Medicine.

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.[10]

-

Ng, C.A., & Hungerbühler, K. (2014). Bioaccumulation of Perfluorinated Alkyl Acids: Observations and Models. Environmental Science & Technology.

-

Conder, J.M., et al. (2008). Are PFASs Bioaccumulative? A Critical Review of Bioaccumulation Data. Environmental Science & Technology.

-

Olsen, G.W., et al. (2007). Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers. Environmental Health Perspectives.

Sources

- 1. Development and Evaluation of Aquatic and Terrestrial Food Web Bioaccumulation Models for Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Elimination kinetics of perfluorohexanoic acid in humans and comparison with mouse, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 6. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]

- 7. Biota-Sediment Accumulation Factors for Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the dynamics of physiological changes, protein expression, and PFAS in wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

Executive Summary

Perfluorohexane sulfonate (PFHxS) represents a unique challenge in the per- and polyfluoroalkyl substances (PFAS) family. Structurally defined by a six-carbon chain and a sulfonate headgroup, PFHxS exhibits a distinct physicochemical profile: it is more water-soluble and mobile than PFOS (C8), yet possesses a significantly longer elimination half-life in humans.

This guide synthesizes the primary emission sources, environmental transport mechanisms, and analytical detection protocols for PFHxS. It moves beyond generic PFAS descriptions to focus on the specific behavior of the C6 sulfonate, particularly its formation from precursors like perfluorohexane sulfonamide (FHxSA) and its recalcitrance in standard remediation systems.

Physicochemical Profile & Environmental Fate

Understanding the sources of PFHxS requires first understanding its molecular behavior. Unlike long-chain PFAS (≥C8) which strongly partition to sediment, PFHxS occupies a "mobility sweet spot."

| Property | Value / Characteristic | Implication for Contamination |

| Structure | C6F13SO3- | Shorter chain reduces hydrophobic interaction compared to PFOS. |

| Water Solubility | High | Rapid migration in groundwater plumes; early breakthrough in GAC filters. |

| Human Half-Life | 5.3 – 8.5 years [1] | Exceeds PFOS (3.4 yrs) and PFOA (2.7 yrs); indicates efficient renal reabsorption. |

| Precursors | FHxSA, PFHxSF | "Dark matter" contamination; precursors degrade into PFHxS over time.[1] |

Expert Insight: In field studies, PFHxS is often found further downgradient from source zones than PFOS. Its lower retardation factor (

Primary Emission Sources

PFHxS contamination stems from both direct release (historical use) and indirect formation (precursor degradation).[2]

Aqueous Film-Forming Foams (AFFF)

AFFF remains the single largest point-source of PFHxS. While PFOS was the primary ingredient in legacy 3M Light Water™ foams, PFHxS was a ubiquitous byproduct and co-contaminant.

-

Mechanism: Repeated fire training exercises flush AFFF into soil. The high water solubility of PFHxS allows it to leach immediately into the vadose zone and underlying aquifers.

-

Fingerprinting: A high ratio of PFHxS to PFOS in groundwater often indicates a legacy AFFF source rather than industrial manufacturing [2].

Industrial Manufacturing & "Regrettable Substitution"

Following the phase-out of PFOS (C8), many industries shifted to C6 chemistries, erroneously believing shorter chains were less bioaccumulative.

-

Textiles & Carpets: PFHxS-based stain repellents were widely used for treating synthetic fibers.

-

Metal Plating: Used as a mist suppressant in chrome plating baths (hard chrome) to prevent hexavalent chromium emissions.

-

Semiconductors: Used in photolithography and etching processes.

Landfills and Precursor Transformation

Landfills act as bioreactors for PFHxS production. Consumer products (carpets, outdoor gear) containing volatile precursors like perfluorohexane sulfonamide (FHxSA) are disposed of in municipal waste.

-

The Transformation Pathway: Anaerobic conditions in landfills, followed by aerobic conditions in leachate treatment, facilitate the biotransformation of precursors into stable terminal PFHxS.

-

Leachate: Conventional Wastewater Treatment Plants (WWTPs) do not remove PFHxS. In fact, effluent concentrations often increase relative to influent due to this precursor conversion [3].

Transport Pathways and Biota Uptake

The migration of PFHxS is driven by its resistance to degradation and high mobility.

The Groundwater Plume

Once in the subsurface, PFHxS creates extensive plumes. Unlike PFOA, which may degrade slightly under extreme specific conditions, the sulfonate headgroup of PFHxS renders it virtually indestructible in natural environments.

Bioaccumulation Mechanism

PFHxS binds non-covalently to serum albumin.[3] While its binding affinity (

Visualization: The Source-to-Receptor Pathway

The following diagram illustrates the lifecycle of PFHxS from manufacturing to human exposure, highlighting the critical role of precursor degradation.

Figure 1: Environmental lifecycle of PFHxS, emphasizing the transformation of precursors (FHxSA) in waste streams into terminal PFHxS.

Analytical Methodologies

Accurate detection of PFHxS requires distinguishing it from interfering matrix effects and other PFAS congeners. EPA Method 533 is the preferred protocol over Method 537.1 for PFHxS due to its use of Isotope Dilution, which corrects for matrix-induced signal suppression [5].

Protocol: Isotope Dilution Anion Exchange (EPA 533)

Principle: Weak Anion Exchange (WAX) SPE cartridges utilize the anionic nature of the sulfonate headgroup for selective extraction.

-

Sample Preservation: Collect 250 mL water sample; add Trizma (buffer) and ammonium acetate.

-

Internal Standard Addition: Spike sample with isotopically labeled analog (

-PFHxS). This is the self-validating step; recovery of the isotope corrects the native concentration. -

Solid Phase Extraction (SPE):

-

Condition WAX cartridge (MeOH followed by buffer).

-

Load sample at ~5-10 mL/min.

-

Wash 1: Acetate buffer (removes neutral interferences).

-

Wash 2: MeOH (removes hydrophobic interferences).

-

Elution: MeOH with 2% Ammonium Hydroxide (breaks the ionic bond between PFHxS and resin).

-

-

LC-MS/MS Analysis:

-

Column: C18 (e.g., 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase: Ammonium acetate in water (A) / MeOH (B).

-

Transitions: Monitor 399 -> 80 (Quantifier) and 399 -> 99 (Qualifier).

-

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for EPA Method 533, utilizing isotope dilution for robust quantification.

Remediation & Management[4]

Remediation of PFHxS presents specific engineering challenges compared to PFOS.

Ion Exchange (IX) vs. Granular Activated Carbon (GAC)

Research indicates that Ion Exchange (IX) resins are significantly more effective for PFHxS than GAC [6].

-

GAC Limitations: Because PFHxS has a shorter chain length (C6) than PFOS (C8), it is less hydrophobic. This results in faster "breakthrough" on carbon filters. GAC beds may need replacement 3-4x more frequently for PFHxS than for PFOS.

-

IX Superiority: Single-pass anion exchange resins target the sulfonate headgroup charge directly, largely independent of chain length.

Regulatory Status

As of 2022, PFHxS is listed in Annex A (Elimination) of the Stockholm Convention [7]. This mandates a global ban on production and use, with no exemptions for firefighting foams, triggering strict requirements for stockpile management and waste destruction.

References

-

Li, Y., et al. (2018). "Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water." Occupational and Environmental Medicine. Link

-

Anderson, R.H., et al. (2016). "Occurrence and Source Identification of PFAS in Groundwater." Groundwater Monitoring & Remediation. Link

-

Houtz, E.F., et al. (2016). "Poly- and Perfluoroalkyl Substances in Wastewater: Significance of Unknown Precursors." Chemosphere. Link

-

Han, X., et al. (2012). "Renal elimination of perfluoroalkyl carboxylates and sulfonates." Chemical Research in Toxicology. Link

-

U.S. EPA. (2019). "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." Link

-

Dixit, F., et al. (2021). "Removal of PFAS from water by ion exchange resins: A review." Chemosphere. Link

-

UNEP. (2022).[4] "Stockholm Convention: Listing of PFHxS, its salts and PFHxS-related compounds."[4][5] Link

Sources

A Technical Guide to Human Exposure Pathways and Biomonitoring of Perfluorohexane Sulfonic Acid (PFHxS)

Introduction: The Persistent Challenge of PFHxS

Perfluorohexane sulfonic acid (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, represents a significant and persistent challenge to environmental and public health.[1][2] Characterized by a six-carbon chain fully saturated with fluorine atoms, PFHxS was widely used in a variety of industrial and consumer products for its stain- and water-resistant properties, including in aqueous film-forming foams (AFFF) for firefighting, food packaging, and textiles.[1][3] Although its production has been phased out in the United States and other countries, its extreme persistence in the environment and a long biological half-life in humans—estimated to be around 8.5 years—mean that human exposure continues to be a critical concern.[4][5] This guide provides a technical overview of the primary human exposure pathways to PFHxS and details the state-of-the-art biomonitoring methodologies used to quantify internal exposure, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Unraveling the Pathways of Human Exposure to PFHxS

Understanding the routes by which PFHxS enters the human body is fundamental to developing effective risk assessment and mitigation strategies. Exposure is ubiquitous, with nearly all individuals in the United States showing detectable levels of PFHxS in their blood.[6] The primary pathways are multifaceted and interconnected, stemming from both historical and ongoing environmental contamination.

Ingestion: The Dominant Route of Exposure

The most significant route of human exposure to PFHxS is through the ingestion of contaminated food and water.

-

Drinking Water: Contamination of public and private drinking water supplies is a major exposure source, particularly in communities near industrial facilities that manufactured or used PFAS, military bases, and airports where AFFF was regularly deployed.[1][2][4] The U.S. Environmental Protection Agency (EPA) has established a legally enforceable Maximum Contaminant Level (MCL) for PFHxS in drinking water to protect public health.[2][7][8]

-

Dietary Intake: PFHxS can bioaccumulate in the food chain. Consumption of contaminated fish and seafood is a well-documented exposure pathway.[1][4][9][10] Furthermore, crops grown in contaminated soil or irrigated with contaminated water can uptake PFHxS, leading to its presence in various food items.[1][4][9] Food packaging materials treated with PFAS for grease resistance have also been a source of dietary exposure, although many of these uses have been phased out.[9][11] The Food and Drug Administration (FDA) conducts ongoing testing of the food supply to monitor PFAS levels.[9][10][12][13][14][15]

-

Household Dust: Indoor dust can act as a reservoir for PFHxS originating from consumer products like carpets and textiles treated with stain-resistant coatings.[1][16][17][18][19][20][21] Ingestion of dust, particularly by infants and young children who have more hand-to-mouth contact, represents a significant non-dietary exposure route.[1][4]

Occupational Exposure: High-Risk Populations

Certain occupations carry a significantly higher risk of PFHxS exposure due to direct handling of PFAS-containing materials.

-

Firefighters: Regular use of AFFF in training exercises and for extinguishing liquid fuel fires leads to substantial exposure through inhalation of aerosols, dermal contact, and ingestion from contaminated hands and equipment.[3][9][16][22][23] Biomonitoring studies have consistently shown elevated serum PFHxS levels in firefighters compared to the general population.[16][23]

-

Chemical Manufacturing Workers: Individuals involved in the production of PFHxS and other PFAS have historically experienced high levels of occupational exposure.[22]

Consumer Products: A Diffuse Source of Exposure

A wide array of consumer products have historically contained PFHxS, contributing to widespread, low-level exposure in the general population. These include:

-

Stain-resistant carpets and upholstery[11]

-

Water-resistant clothing[11]

-

Cleaning products[11]

-

Personal care products[11]

Maternal and Early-Life Exposure

PFHxS can be transferred from mother to child both during gestation and after birth.

-

Placental Transfer: PFHxS can cross the placenta, leading to in-utero exposure of the developing fetus.[24]

-

Breastfeeding: PFHxS is excreted in breast milk, resulting in exposure for nursing infants.[25]

Diagram: Human Exposure Pathways to PFHxS

Sources

- 1. PFAS Analysis by CDC 6304.09 for Serum [discover.restek.com]

- 2. epa.gov [epa.gov]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. bfr.bund.de [bfr.bund.de]

- 6. PFAS Testing and Concentrations to Inform Clinical Care of Exposed Patients - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. technologynetworks.com [technologynetworks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. news-medical.net [news-medical.net]

- 10. fda.gov [fda.gov]

- 11. phenomenex.com [phenomenex.com]

- 12. fda.gov [fda.gov]

- 13. ewg.org [ewg.org]

- 14. kjzz.org [kjzz.org]

- 15. fda.gov [fda.gov]

- 16. epa.gov [epa.gov]

- 17. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. Composition of per- and polyfluoroalkyl substances (PFAS) in house dust from United States homes | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 23. PFAS Testing and Concentrations to Inform Clinical Care of Exposed Patients - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. organomation.com [organomation.com]

- 25. researchgate.net [researchgate.net]

Mechanistic Toxicology of Perfluorohexane Sulfonate (PFHxS): Molecular Interactions and Biological Fate

The following technical guide details the mechanism of action of Perfluorohexane Sulfonate (PFHxS) in biological systems.

Executive Summary

Perfluorohexane sulfonate (PFHxS) is a six-carbon perfluoroalkyl sulfonate (C6-PFAS) characterized by extreme environmental persistence and a uniquely long biological half-life in humans (5.3–8.5 years), often exceeding that of PFOS and PFOA. Its toxicity profile is driven by three primary molecular mechanisms: (1) High-affinity reabsorption via renal organic anion transporters (OAT4) , which drives bioaccumulation; (2) Nuclear receptor activation (PPAR

Pharmacokinetics: The Renal Conservation Trap

The defining biological feature of PFHxS is its resistance to elimination. Unlike shorter-chain PFAS (e.g., PFBS) which are excreted rapidly, PFHxS is actively reclaimed from the urinary filtrate.

The OAT4 Reabsorption Mechanism

In humans, the extended half-life is primarily governed by the Organic Anion Transporter 4 (OAT4) located on the apical membrane of renal proximal tubule cells.

-

Mechanism: Glomerular filtration allows PFHxS to enter the tubular lumen. However, OAT4 functions as an exchanger, reabsorbing anionic substrates (PFHxS) from the urine into the tubular cell in exchange for dicarboxylates (e.g., glutarate) moving out.

-

Kinetic Data:

-

(Michaelis Constant): ~92

-

Transport Efficiency: PFHxS is a high-affinity substrate for OAT4, significantly outcompeting shorter chains.

-

URAT1 Role: Unlike PFOA, PFHxS shows negligible transport via URAT1, isolating OAT4 as the critical therapeutic or regulatory target for elimination kinetics.

-

(Michaelis Constant): ~92

Visualization of Renal Reabsorption

The following diagram illustrates the "Renal Trap" mechanism that prevents PFHxS excretion.

Figure 1: The Renal Conservation Trap. PFHxS is filtered but actively reclaimed from the tubule lumen via OAT4, preventing excretion.

Nuclear Receptor Signaling: The PPAR Axis

PFHxS acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

PPAR Activation Kinetics

PFHxS mimics endogenous fatty acids, entering the ligand-binding domain (LBD) of PPAR

-

Binding Affinity: Molecular docking and QSAR studies indicate PFHxS binds PPAR

with ~27% higher affinity than oleic acid , an endogenous ligand. -

Transcriptional Effect:

-

Ligand Binding: PFHxS binds the LBD, inducing a conformational change that displaces co-repressors.

-

Heterodimerization: The PFHxS-PPAR

complex recruits Retinoid X Receptor (RXR). -

DNA Binding: The complex binds Peroxisome Proliferator Response Elements (PPREs) in gene promoters.

-

Outcome: Upregulation of genes involved in fatty acid

-oxidation (e.g., Acox1, Cpt1a), leading to hepatocyte hypertrophy and altered lipid profiles.

-

Endocrine Disruption: The TTR "High-Affinity Hijack"

A critical mechanism of PFHxS toxicity is the disruption of thyroid hormone homeostasis, specifically via Transthyretin (TTR).

Competitive Displacement

TTR is the primary transporter of Thyroxine (T4) in the brain and a major transporter in serum.

-

Binding Energy: In silico models demonstrate that PFHxS has a binding energy of -7.3 kcal/mol for TTR, compared to -6.2 kcal/mol for the natural ligand T4.

-

Structural Basis: The sulfonate head group of PFHxS forms a strong hydrogen bond with Lys15 in the TTR binding channel, while the perfluoroalkyl tail creates stable hydrophobic interactions.

-

Biological Consequence: PFHxS displaces T4 from TTR. While this lowers serum T4, the "free" T4 may be transiently elevated or cleared, disrupting feedback loops. Crucially, TTR is essential for transporting T4 across the blood-brain barrier; displacement here poses neurodevelopmental risks.

Neurotoxicity: The ERK1/2 Apoptotic Switch

Recent mechanistic data identifies a specific signaling pathway for PFHxS-induced neurotoxicity in Cerebellar Granule Cells (CGCs).

-

The Pathway: PFHxS exposure activates ERK1/2 (Extracellular Signal-Regulated Kinase).

-

Crucial Distinction (ROS Independence): While PFHxS induces Reactive Oxygen Species (ROS), antioxidants (e.g., Trolox) do not rescue cells from apoptosis. However, MEK inhibitors (which block ERK) do prevent apoptosis.

Experimental Protocol: PPAR Luciferase Reporter Assay

Objective: To quantify the activation of PPAR

Reagents & Materials

| Component | Specification |

| Cell Line | HEK293T or HepG2 (Liver relevance) |

| Expression Vector | pSG5-hPPAR |

| Reporter Vector | PPRE-X3-TK-Luc (Firefly luciferase driven by PPRE) |

| Control Vector | pRL-SV40 (Renilla luciferase for normalization) |

| Test Compound | PFHxS (Sodium salt), >98% purity |

| Positive Control | WY-14643 (Specific PPAR |

Step-by-Step Workflow

Step 1: Cell Seeding

-

Seed HEK293T cells in 96-well white-walled plates at

cells/well. -

Incubate for 24h at 37°C, 5% CO

in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).

Step 2: Transfection (Lipofection)

-

Prepare Transfection Mix (per well):

-

100 ng PPRE-Luc plasmid.

-

10 ng pRL-SV40 plasmid.

-

50 ng hPPAR

expression plasmid. -

0.5

L Lipofectamine 3000.

-

-

Add mix to cells; incubate for 6–8 hours.

-

Replace media with fresh DMEM (Charcoal-Stripped).

Step 3: Treatment

-

Prepare PFHxS dilutions in DMSO (Final DMSO concentration <0.1%).

-

Dose cells with PFHxS (Range: 1

M – 200 -

Controls:

-

Vehicle (0.1% DMSO).

-

Positive: WY-14643 (10

M).

-

-

Incubate for 24 hours.

Step 4: Dual-Luciferase Assay

-

Lyse cells using Passive Lysis Buffer (20

L/well). -

Inject Luciferase Assay Reagent II (Firefly substrate) and measure luminescence (

). -

Inject Stop & Glo Reagent (Renilla substrate) and measure luminescence (

).

Step 5: Data Analysis

-

Calculate Relative Light Units (RLU):

. -

Normalize to Vehicle Control (Fold Induction).

-

Plot Dose-Response Curve to determine

.

Workflow Visualization

Figure 2: Experimental workflow for the PPAR

References

-

Elucidating Key Characteristics of PFAS Binding to Human Peroxisome Proliferator-Activated Receptor Alpha. ResearchGate. [Link]

-

In silico analysis decodes transthyretin (TTR) binding and thyroid disrupting effects of per- and polyfluoroalkyl substances (PFAS). Archives of Toxicology. [Link]

-

Perfluoroalkyl substances (PFASs) are substrates of the renal human organic anion transporter 4 (OAT4). Archives of Toxicology. [Link]

-

PFHxS induces apoptosis of neuronal cells via ERK1/2-mediated pathway. Chemosphere. [Link]

-

Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activ

,

Technical Guide: Environmental Fate, Transport, and Analysis of Perfluorohexane Sulfonate (PFHxS)

[1][2]

Executive Technical Brief

Status: Persistent Organic Pollutant (POP) – Stockholm Convention Annex A (Elimination).[1]

CAS Registry No.: 355-46-4.[2]

Core Characteristic: PFHxS represents a unique intersection of high aqueous mobility and extreme biological persistence. Unlike its C8 homolog (PFOS), PFHxS exhibits faster breakthrough in filtration media and wider environmental plumes due to lower organic carbon partitioning (

Physicochemical Architecture & Stability

To understand the fate of PFHxS, one must analyze its molecular architecture.[1] It is a six-carbon perfluoroalkyl sulfonate.[2]

| Property | Value / Characteristic | Environmental Implication |

| Structure | C-F bond energy (~485 kJ/mol) renders the tail chemically inert to hydrolysis, photolysis, and biodegradation.[1][2] | |

| Acidity (pKa) | < 0 (Strong Acid) | Exists almost exclusively as an anion in environmental matrices (pH 4–9).[1][2] Negligible volatility from water surfaces.[1] |

| Solubility | High (> 1 g/L est.)[1] | Significantly more water-soluble than PFOS/PFOA.[2] Drives rapid advective transport in groundwater. |

| Log | ~4.6 - 5.2 (calculated) | Moderate lipophilicity, but protein binding (albumin) drives bioaccumulation more than lipid partitioning.[1][2] |

The "Short-Chain" Mobility Paradox

While PFHxS is often grouped with "long-chain" PFAS due to its bioaccumulation potential, its C6 tail behaves kinetically like a short-chain compound in soil columns.[2] It has a lower retardation factor (

Precursor Transformation: The "Hidden Mass"

A critical error in environmental risk assessment is quantifying only terminal PFHxS. A significant portion of environmental PFHxS originates from the biotic degradation of precursors, particularly sulfonamides found in historic Aqueous Film-Forming Foams (AFFF).[3]

Key Precursors:

These precursors undergo biotransformation (aerobic oxidation) in soil and wastewater treatment plants (WWTPs), eventually "funneling" into the stable PFHxS terminal product.[1]

Diagram 1: Precursor Degradation Pathway (Conceptual)

This diagram illustrates the oxidative funneling of sulfonamide precursors into stable PFHxS.

Caption: Aerobic biotransformation pathway from AFFF precursors (AmPr-FHxSA) to terminal PFHxS.[1][2][3][4][5][6]

Toxicokinetics: Relevance to Drug Development

For pharmaceutical scientists, PFHxS presents a fascinating pharmacokinetic case study. Despite being a water-soluble anion, it exhibits a Volume of Distribution (

The Renal Reabsorption Mechanism

The defining toxicokinetic feature of PFHxS is its elimination half-life (

-

Human

: 4.7 to 35 years (Average ~5.3–8.5 years).[1] -

Mechanism: PFHxS is a high-affinity substrate for Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs) in the renal proximal tubule. It is actively reabsorbed from the filtrate back into circulation, effectively creating a "closed loop" retention system.[1]

Implication for Safety Assessment: In drug development, if a candidate molecule shares structural motifs with perfluoroalkyl sulfonates, screening for OATP-mediated renal reabsorption is critical to prevent unforeseen accumulation.[1][2]

Analytical Methodology: EPA Method 533

To accurately quantify PFHxS and separate it from interferences, EPA Method 533 is the superior protocol compared to Method 537.[1]1. Method 533 utilizes Isotope Dilution, which corrects for matrix effects and recovery losses—essential for the highly soluble PFHxS.[1]

Protocol: Isotope Dilution Anion Exchange (Detailed Workflow)

Reagents & Standards:

-

Isotopically Labeled Analog:

-PFHxS (Must be added prior to extraction). -

SPE Cartridge: Weak Anion Exchange (WAX) polymeric sorbent (e.g., 500 mg).[1][2] Rationale: WAX retains the anionic sulfonate headgroup while allowing neutral interferences to wash through.

Step-by-Step Workflow:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Conditioning: Methanol followed by reagent water.[1]

-

Loading: Pass sample through WAX cartridge at ~5-10 mL/min.

-

Wash: Acetate buffer (removes inorganic salts) followed by Methanol (removes neutral organics/lipids).[1] Critical Step: The PFHxS remains bound to the WAX sorbent via ionic interaction during the methanol wash.

-

Elution: 2% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the WAX amine groups, releasing the PFHxS anion.

-

-

LC-MS/MS Analysis:

Diagram 2: Analytical Logic Flow (EPA 533)

This diagram visualizes the separation logic using Weak Anion Exchange (WAX).

Caption: EPA Method 533 workflow utilizing Weak Anion Exchange (WAX) to isolate PFHxS.

Summary of Environmental Fate

The following table summarizes the fate of PFHxS across different environmental compartments.

| Compartment | Fate Mechanism | Transport Behavior |

| Groundwater | Negligible degradation.[2] Low sorption to aquifer solids. | Forms long, narrow plumes.[1][2] Often the "leading edge" of PFAS contamination, traveling faster than PFOS.[1] |

| Soil | Precursor oxidation (Source zone).[1] | Leaches readily from vadose zone to groundwater. |

| Biota | High protein binding (Albumin).[1] | High bioaccumulation factors (BAF) in apex predators and humans. |

| Atmosphere | Transport via aerosols or volatile precursors (e.g., Me-FHxSA).[1][2] | Long-range transport to Arctic regions (detected in polar bears).[2] |

References

-

Stockholm Convention. (2022).[1][7] Listing of perfluorohexane sulfonic acid (PFHxS), its salts and PFHxS-related compounds. United Nations Environment Programme.[1] [Link]

-

U.S. EPA. (2019).[1][8] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.[6][9][10][Link][1][2][6]

-

Li, Y., et al. (2018).[1][2] Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water.[1][2][11][12] Occupational and Environmental Medicine.[1][5] [Link][1][2]

-

Interstate Technology Regulatory Council (ITRC). (2020).[1] PFAS Technical and Regulatory Guidance: Fate and Transport.[Link]

-

European Chemicals Agency (ECHA). (2019).[1] Risk Profile on Perfluorohexane sulfonic acid (PFHxS).[1][5][13][14][15][Link][1][2]

Sources

- 1. ipen.org [ipen.org]

- 2. ipen.org [ipen.org]

- 3. Nitrifying Microorganisms Linked to Biotransformation of Perfluoroalkyl Sulfonamido Precursors from Legacy Aqueous Film-Forming Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Listing of POPs in the Stockholm Convention [pops.int]

- 6. shimadzu.com [shimadzu.com]

- 7. PFHxS Substances Regulated as Persistent Organic Pollutants in EU - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 8. phenomenex.com [phenomenex.com]

- 9. agilent.com [agilent.com]

- 10. NEMI Method Summary - 533 [nemi.gov]

- 11. amm.se [amm.se]

- 12. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pfascentral.org [pfascentral.org]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Deep Dive: The Legacy, Persistence, and Analysis of Perfluorohexane Sulfonate (PFHxS)

[1]

Part 1: Executive Technical Summary[1]

Perfluorohexane sulfonate (PFHxS) represents a critical case study in the intersection of industrial utility and toxicological persistence.[1] A six-carbon (C6) perfluoroalkyl sulfonate, PFHxS was historically utilized for its exceptional surfactant properties—specifically its ability to lower aqueous surface tension to <20 mN/m while resisting thermal and chemical degradation.[2][3]

For drug development professionals and environmental scientists, PFHxS poses a unique challenge: it exhibits one of the longest serum elimination half-lives in humans among all PFAS, often exceeding that of the longer-chain PFOS.[2] This persistence is driven by high affinity for serum albumin and efficient renal reabsorption via organic anion transporters (OATs), making it a confounding variable in pharmacokinetic modeling and a priority target for analytical clearance in pharmaceutical manufacturing.

Part 2: Chemical Architecture & Synthesis[1]

The Electrochemical Fluorination (ECF) Signature

Unlike modern fluorotelomerization, which produces exclusively linear chains, historical PFHxS was primarily generated via Electrochemical Fluorination (ECF) (Simons Process).[2] This is a vital distinction for researchers: ECF yields a mixture of approximately 70-80% linear isomers and 20-30% branched isomers.[1]

-

Linear Isomer:

-

Branched Isomers: Include perfluoroisopropyl and other methyl-branched variants.[1]

The presence of branched isomers in a sample is a forensic "fingerprint" indicating historical ECF origin (e.g., legacy 3M Light Water™ AFFF) rather than modern telomer breakdown.

Physicochemical Stability

The carbon-fluorine (C-F) bond is the strongest in organic chemistry (~110 kcal/mol).[1] The sulfonate headgroup (

Figure 1: The Electrochemical Fluorination (ECF) pathway yielding the characteristic isomeric mixture of PFHxS.[2]

Part 3: Historical Industrial Vectors[1]

Understanding the historical vectors is essential for identifying potential contamination sources in supply chains or legacy sites.[1]

Aqueous Film Forming Foams (AFFF)

PFHxS was a key component in "C6" firefighting foams and a major impurity in "C8" (PFOS-based) foams.

-

Mechanism: The fluorosurfactant forms an aqueous film that floats on liquid hydrocarbons (fuel), suppressing vapors and excluding oxygen.[2]

-

Legacy Impact: Military sites and airports are primary reservoirs.[1] Groundwater plumes often show higher PFHxS mobility than PFOS due to its shorter chain length and higher water solubility.[1]

Chrome Plating Mist Suppressants

In hard chrome plating, hexavalent chromium (CrVI) is carcinogenic.[2][4]

-

Application: PFHxS-based surfactants lowered the surface tension of the plating bath, preventing the bursting of hydrogen bubbles that release toxic CrVI mist.[1][4][5]

-

Current Status: largely replaced by 6:2 Fluorotelomer Sulfonate (6:2 FTS), though legacy contamination persists in plating infrastructure.[2]

Textile and Carpet Treatment

Used as a stain and soil repellent (e.g., in formulations similar to Scotchgard™ before phase-outs).[2]

-

Mechanism: Modified surface energy of fibers to repel both water (hydrophobicity) and oil (oleophobicity).

Part 4: Toxicokinetics & Mechanism of Action

For drug developers, the interaction of PFHxS with biological systems is the critical concern.[1]

The Half-Life Anomaly

PFHxS has a serum elimination half-life in humans estimated at 5.3 to 8.5 years [1][2], significantly longer than PFOA or PFOS.[2] This is contrary to the general rule that shorter chains are eliminated faster.[1]

Comparative Half-Lives (Human Serum):

| Compound | Chain Length | Est.[2][1][3] Half-Life (Years) |

|---|---|---|

| PFHxS | C6 | 5.3 – 8.5 |

| PFOS | C8 | 3.4 – 4.8 |

| PFOA | C8 | 2.3 – 3.8 |

| PFBS | C4 | ~0.08 (1 month) |[2]

Mechanism of Retention

The extreme persistence is driven by renal resorption.[1]

-

Filtration: PFHxS is filtered by the glomerulus.[1]

-

Reabsorption: It is actively transported back into the blood via Organic Anion Transporters (OATs) , specifically OAT4 and URAT1 in the proximal tubule.[1]

-

Protein Binding: >99% bound to serum albumin, limiting the free fraction available for clearance.[1]

Figure 2: The Renal Resorption Loop.[2] High affinity for OAT transporters drives the multi-year half-life of PFHxS.[1]

Part 5: Analytical Protocol (ISO/EPA Hybrid)[1]

Objective: Quantification of PFHxS in aqueous matrices or biological serum. Standard: Adapted from EPA Method 533 (Isotope Dilution Anion Exchange) [3].

Reagents & Standards

-

Isotope Labeled Internal Standard (EIS):

-PFHxS or -

SPE Cartridge: Weak Anion Exchange (WAX) – Polymer based (e.g., Oasis WAX or Phenomenex Strata-X-AW).[2]

Step-by-Step Workflow

Step 1: Sample Preparation

-

Serum: Protein precipitation with Acetonitrile (1:3 v/v). Vortex, centrifuge at 10,000g for 10 min.

-

Water: Adjust pH to 6-8. Add EIS to all samples prior to extraction to correct for matrix effects.

Step 2: Solid Phase Extraction (SPE)

-

Conditioning: 4 mL 1% NH4OH in Methanol, followed by 4 mL Methanol, then 4 mL reagent water.

-

Loading: Pass sample through WAX cartridge at ~5 mL/min.

-

Washing: Wash with Acetate buffer (pH 4) to remove interferences.[2][1]

-

Elution: Elute PFAS with Methanol containing 2% Ammonium Hydroxide . (Crucial: Basic pH breaks the ionic interaction with the WAX sorbent).[1]

Step 3: LC-MS/MS Analysis

-

Column: C18 solid core (e.g., 2.1 x 100mm, 2.7µm).[2]

-

Mobile Phase: (A) 20mM Ammonium Acetate in Water; (B) Methanol.[1][7]

-

Gradient: 10% B to 95% B over 12 minutes.

-

Transitions (MRM):

Step 4: Data Processing

-

Sum the peak areas of Linear and Branched isomers for Total PFHxS quantification.[1][6]

-

Calculate concentration using the Isotope Dilution method (RF of native vs. labeled standard).[1]

Figure 3: Analytical workflow for PFHxS quantification using Isotope Dilution.[2]

Part 6: References

-

Olsen, G. W., et al. (2007). "Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers."[2] Environmental Health Perspectives.[1] Link[2]

-

Li, Y., et al. (2018). "Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water."[2] Occupational and Environmental Medicine. Link

-

U.S. EPA.[1][6][7][8] (2019). "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." EPA.gov.[1] Link

-

Stockholm Convention. (2019). "Risk Management Evaluation on Perfluorohexane Sulfonic Acid (PFHxS), its Salts and PFHxS-related Compounds." UNEP.[1] Link

-

ITRC (Interstate Technology & Regulatory Council). (2020).[2][1] "PFAS Technical and Regulatory Guidance Document." ITRC.org.[1] Link

An In-depth Technical Guide to the Interaction of Perfluorohexane Sulfonic Acid (PFHxS) with Soil and Sediment Matrices

Foreword: Understanding the Environmental Persistence and Mobility of PFHxS

Perfluorohexane sulfonic acid (PFHxS), a member of the per- and polyfluoroalkyl substance (PFAS) family, represents a significant environmental challenge due to its extreme persistence and mobility in terrestrial and aquatic systems.[1][2] Unlike many organic pollutants, PFHxS does not readily biodegrade, leading to its accumulation in soil, sediment, and water resources. Its unique physicochemical properties, characterized by a hydrophobic fluorinated tail and a hydrophilic sulfonate headgroup, govern its complex interactions with environmental matrices. This guide provides a comprehensive technical overview of the core mechanisms driving PFHxS interaction with soil and sediment, the environmental factors influencing its fate and transport, and the methodologies for its accurate quantification. The insights presented herein are intended to equip researchers, environmental scientists, and remediation professionals with the foundational knowledge required to address the challenges posed by PFHxS contamination.

Physicochemical Properties of PFHxS: The Key to its Environmental Behavior

The environmental behavior of PFHxS is intrinsically linked to its molecular structure. A six-carbon perfluorinated chain renders the "tail" of the molecule both hydrophobic and lipophobic, while the sulfonic acid head group imparts a strong hydrophilic character. This amphiphilic nature is a defining feature of PFHxS and other PFAS compounds.

| Property | Value | Significance for Soil/Sediment Interaction |

| Molecular Formula | C₆HF₁₃O₃S | --- |

| Molecular Weight | 400.12 g/mol | Influences diffusion and transport processes. |

| Water Solubility | High | Contributes to its mobility in soil porewater and groundwater. |

| Vapor Pressure | Low | Indicates that volatilization from soil surfaces is not a significant transport pathway. |

| pKa | < 0 | PFHxS exists predominantly as an anion in environmentally relevant pH ranges, influencing electrostatic interactions. |

| Log Koc | ~2.5 - 3.5 | Indicates a moderate tendency to sorb to organic carbon in soil and sediment. |

Core Mechanisms of PFHxS Interaction with Soil and Sediment

The retention and transport of PFHxS in the subsurface are primarily governed by a combination of hydrophobic and electrostatic interactions. The relative importance of these mechanisms is highly dependent on the specific properties of both the PFHxS molecule and the soil or sediment matrix.

Hydrophobic Interactions

The perfluorinated carbon chain of PFHxS is the primary driver of hydrophobic interactions. This "tail" preferentially partitions into non-polar phases, most notably the organic matter present in soil and sediment. The strength of this interaction generally increases with the length of the perfluorinated chain, which is why longer-chain PFAS like PFOS tend to be more strongly sorbed than PFHxS.

Electrostatic Interactions

As PFHxS is anionic in typical environmental pH ranges, electrostatic interactions with charged surfaces of soil and sediment particles play a crucial role in its sorption. These interactions can be either repulsive or attractive:

-

Repulsion: Negatively charged surfaces of clay minerals and natural organic matter can repel the anionic PFHxS, leading to increased mobility.

-

Attraction: Positively charged sites on mineral surfaces, such as iron and aluminum oxides, particularly at lower pH values, can attract and bind PFHxS. Divalent cations (e.g., Ca²⁺, Mg²⁺) can act as bridges between the negatively charged PFHxS and negatively charged soil surfaces, enhancing sorption.[3]

The interplay of these forces dictates the overall sorption behavior of PFHxS.

Caption: Primary mechanisms of PFHxS interaction with soil and sediment.

Environmental Factors Influencing PFHxS Sorption and Mobility

The extent of PFHxS sorption to soil and sediment is not constant but is influenced by a variety of environmental factors. Understanding these factors is critical for predicting the fate and transport of PFHxS at contaminated sites.

Soil and Sediment Composition

-

Organic Carbon Content: Generally, soils and sediments with higher organic carbon content exhibit greater sorption of PFHxS due to enhanced hydrophobic interactions. However, the quality of the organic matter also plays a role, with amorphous, non-polar organic matter showing a higher affinity for PFHxS.

-

Clay Mineralogy and Content: The type and amount of clay minerals influence electrostatic interactions. Clays with a higher proportion of positively charged sites or a greater capacity for cation bridging will tend to sorb more PFHxS.[4][5][6]

-

Iron and Aluminum Oxides: These minerals can have positively charged surfaces at acidic to neutral pH, providing sorption sites for anionic PFHxS.

Solution Chemistry

-

pH: Soil and water pH is a master variable controlling PFHxS sorption. Lower pH values generally lead to increased sorption because:

-

Mineral surfaces become more positively charged.

-

The anionic charge of natural organic matter is reduced, decreasing electrostatic repulsion.[7]

-

-

Ionic Strength and Cation Composition: Higher ionic strength can compress the electrical double layer at particle surfaces, potentially increasing sorption. The presence of divalent cations like Ca²⁺ and Mg²⁺ can significantly enhance PFHxS sorption through cation bridging.[8]

-

Presence of Co-contaminants: The presence of other organic and inorganic contaminants can affect PFHxS sorption through competition for sorption sites or by altering the surface properties of the soil/sediment.[8][9][10][11] For instance, other PFAS compounds can compete with PFHxS for binding sites on activated carbon during water treatment.

Experimental Methodologies for Studying PFHxS-Soil/Sediment Interactions

To accurately assess the fate and transport of PFHxS, standardized experimental protocols are essential. Batch equilibrium and column studies are the two most common laboratory methods employed.

Batch Equilibrium Sorption Studies

This method is used to determine the equilibrium partitioning of PFHxS between the solid (soil/sediment) and aqueous phases, yielding the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc).

Step-by-Step Protocol:

-

Soil/Sediment Preparation: Air-dry and sieve the soil/sediment to a uniform particle size (e.g., < 2 mm). Characterize the soil for properties such as pH, organic carbon content, and particle size distribution.

-

Spiking Solution Preparation: Prepare a stock solution of PFHxS in a suitable solvent (e.g., methanol). Create a series of working solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Sorption Experiment:

-

Add a known mass of soil/sediment to a series of centrifuge tubes.

-

Add a known volume of the PFHxS working solution to each tube.

-

Include control samples (no soil) to account for any sorption to the container walls.

-

Agitate the tubes on a shaker for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.[3]

-

-

Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant and analyze the PFHxS concentration using LC-MS/MS.

-

Data Analysis: Calculate the amount of PFHxS sorbed to the soil/sediment by mass balance. Determine the Kd and Koc values using the following equations:

-

Kd = (Concentration in soil) / (Concentration in water)

-

Koc = (Kd / fraction of organic carbon) * 100

-

Caption: Workflow for a batch equilibrium sorption study.

Column Transport Studies

Column studies are designed to simulate the transport of PFHxS through a soil profile under controlled flow conditions, providing insights into its mobility and retardation.

Step-by-Step Protocol:

-

Column Packing: Uniformly pack a chromatography column with the prepared soil/sediment to a known bulk density.

-

Saturation: Saturate the column with the background electrolyte solution from the bottom up to remove trapped air.

-

Tracer Test: Introduce a non-reactive tracer (e.g., bromide) to determine the hydrodynamic properties of the column.

-

PFHxS Injection: Introduce a solution of known PFHxS concentration into the column at a constant flow rate.

-

Effluent Collection: Collect the effluent from the column outlet at regular time intervals using a fraction collector.

-

Analysis: Analyze the PFHxS concentration in each effluent fraction using LC-MS/MS.

-

Data Analysis: Construct a breakthrough curve by plotting the relative effluent concentration (C/C₀) versus time or pore volumes. The retardation factor (R) can be calculated from the breakthrough curve, which is related to the Kd.

Analytical Methodologies for PFHxS Quantification in Soil and Sediment

Accurate and sensitive analytical methods are crucial for assessing PFHxS contamination. The gold standard for the quantification of PFHxS in environmental matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]

Typical Analytical Workflow:

-

Sample Preparation:

-

Extraction: PFHxS is extracted from the soil/sediment matrix using a suitable solvent, typically methanol with a small amount of ammonium hydroxide.[14] Sonication or mechanical shaking is used to enhance extraction efficiency.

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. A combination of weak anion exchange (WAX) and graphitized carbon black (GCB) sorbents is often used.

-

-

Instrumental Analysis:

-

LC Separation: The cleaned-up extract is injected into an LC system. A C18 or similar reversed-phase column is used to separate PFHxS from other compounds.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. PFHxS is typically detected in negative ion mode using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification: Isotope-labeled internal standards (e.g., ¹³C-PFHxS) are used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

Caption: Analytical workflow for PFHxS in soil and sediment.

Remediation Approaches for PFHxS-Contaminated Soil and Sediment

The remediation of PFHxS-contaminated soil and sediment is challenging due to its persistence and mobility. Several technologies are being investigated and applied with varying degrees of success.

-

Excavation and Disposal: This involves the physical removal of contaminated soil and its disposal in a licensed landfill. It is a common but often unsustainable and costly approach.[2][15]

-

Soil Washing: This technique uses a liquid solution to desorb PFHxS from the soil particles, transferring the contamination to the liquid phase, which is then treated.[2][15]

-

Stabilization/Solidification: This approach involves mixing amendments into the contaminated soil to immobilize the PFHxS, reducing its leaching potential. Activated carbon and other sorbents are commonly used.

-

Thermal Treatment: High-temperature incineration can destroy PFHxS, but it is an energy-intensive and expensive technology.[15]

-

Bioremediation: While PFHxS is highly resistant to biodegradation, some microbial processes have shown limited potential for its transformation. This is an area of ongoing research.[15][16]

Conclusion and Future Perspectives

The interaction of PFHxS with soil and sediment matrices is a complex process governed by a delicate balance of hydrophobic and electrostatic forces. The fate and transport of this persistent pollutant are highly site-specific, depending on the characteristics of the soil and the surrounding environmental conditions. Accurate assessment of PFHxS contamination requires robust experimental and analytical methodologies. While remediation of PFHxS-contaminated sites remains a significant challenge, a thorough understanding of its environmental chemistry is paramount for developing effective and sustainable solutions. Future research should focus on developing more cost-effective remediation technologies and refining predictive models for PFHxS transport in the subsurface.

References

-

Askeland, M., et al. (2020). Biochar sorption of PFOS, PFOA, PFHxS and PFHxA in two soils with contrasting texture. ResearchGate. [Link]

-